5-(1-Chloroethyl)benzo[d]thiazole
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Overview
Description
5-(1-Chloroethyl)benzo[d]thiazole is a chemical compound with the molecular formula C9H8ClNS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound has garnered attention in scientific research due to its diverse range of applications and potential biological activities .
Scientific Research Applications
5-(1-Chloroethyl)benzo[d]thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 5-(1-Chloroethyl)benzo[d]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 1-chloroethyl ketone under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
5-(1-Chloroethyl)benzo[d]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives, such as thioethers.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Comparison with Similar Compounds
5-(1-Chloroethyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has similar structural features but different biological activities.
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: Another benzothiazole derivative with distinct synthetic routes and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-(1-chloroethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLITEVHYIURRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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